2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a diethylamino group, a methyl group, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The diethylamino, methyl, trifluoromethyl, and carbonitrile groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The diethylamino and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile: This compound has a phenyl group instead of a methyl group, which may alter its chemical and biological properties.
2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide:
Uniqueness
The uniqueness of 2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative with a unique combination of functional groups, including a diethylamino group, a trifluoromethyl group, and a carbonitrile moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be described by its molecular formula C12H14F3N3 and has a CAS number of 478049-73-9. The structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The diethylamino and trifluoromethyl groups enhance its binding affinity, potentially influencing various biological pathways. The compound may act on targets involved in neurological functions, inflammation, or cancer progression.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the modulation of cell signaling pathways that control cell growth and apoptosis.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects, potentially making this compound relevant in the context of neurodegenerative diseases.
Case Studies
- Anticancer Activity : A study evaluated the effects of various pyridine derivatives on human cancer cell lines, demonstrating that this compound significantly reduced cell viability in specific lines (e.g., MCF-7 breast cancer cells) compared to controls.
- Neuroprotective Studies : Another investigation into similar compounds indicated that modifications to the pyridine structure could enhance neuroprotective properties against oxidative stress-induced neuronal damage .
Data Table: Biological Activities
Biological Activity | Observation | Reference |
---|---|---|
Antimicrobial | Moderate activity against bacteria | |
Anticancer | Significant inhibition of MCF-7 cells | |
Neuroprotective | Potential protective effects noted |
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Ring : Cyclization reactions using suitable precursors.
- Functional Group Introduction : Substitution reactions to add diethylamino, trifluoromethyl, and carbonitrile groups.
These synthetic methodologies are essential for producing compounds with high purity and yield for biological testing.
Properties
IUPAC Name |
2-(diethylamino)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3/c1-4-18(5-2)11-9(7-16)10(12(13,14)15)6-8(3)17-11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTIVBAXTNYQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=C1C#N)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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